1,2-Diethyl-4-imino-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diethyl-4-imino-1,4-dihydroquinoline-3-carboxylic acid typically involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine. The reaction is carried out in diphenyl ether, leading to the formation of the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Diethyl-4-imino-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can undergo substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as zinc/acetic acid or triphenylphosphine are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, enhancing their biological and chemical properties .
Scientific Research Applications
1,2-Diethyl-4-imino-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 1,2-Diethyl-4-imino-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. This mechanism is similar to that of other quinoline derivatives .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2,4-diones: Known for their biological activities and pharmaceutical importance.
2-Hydroxyquinoline: Exhibits antimicrobial and anticancer properties.
4-Hydroxyquinoline: Used in drug development for its unique chemical properties.
Uniqueness
1,2-Diethyl-4-imino-1,4-dihydroquinoline-3-carboxylic acid stands out due to its specific imino group, which imparts unique chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
922499-37-4 |
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Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1,2-diethyl-4-iminoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H16N2O2/c1-3-10-12(14(17)18)13(15)9-7-5-6-8-11(9)16(10)4-2/h5-8,15H,3-4H2,1-2H3,(H,17,18) |
InChI Key |
XSQMGZOPFVCSOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=N)C2=CC=CC=C2N1CC)C(=O)O |
Origin of Product |
United States |
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